1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone
Overview
Description
“1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C6H9NO . It is also known as Ethanone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with a ketone functional group . The molecular weight of this compound is 111.14 .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow solid with a fishy aroma . It has a LogP value of -1.27, indicating its solubility in water and other polar solvents .Scientific Research Applications
Analytical and Forensic Techniques
A study by Bijlsma et al. (2015) involved the identification and characterization of a novel cathinone derivative closely related to 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone. This research utilized advanced analytical techniques like gas chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy. Such studies are crucial in forensic science for the identification of unknown compounds in legal and clinical contexts (Bijlsma et al., 2015).
Quantum Mechanical Modeling
Cataldo et al. (2014) conducted a study on the structural and vibrational properties of derivatives of this compound using quantum mechanical modeling. This research is significant for understanding the molecular behavior and properties of such compounds, which can have implications in material science and chemistry (Cataldo et al., 2014).
Corrosion Inhibition
Eddy and Ita (2011) explored the use of cyclopentadiene-1,3-diene derivatives, similar to this compound, as inhibitors for the corrosion of mild steel in HCl solutions. This study highlights the potential application of such compounds in industrial settings for protecting metals against corrosion (Eddy & Ita, 2011).
Synthesis and Characterization of Derivatives
Research by Louroubi et al. (2019) on the synthesis and characterization of a new pyrrole derivative provides insights into the methods of creating and analyzing compounds related to this compound. Such studies contribute to the development of new materials and chemicals (Louroubi et al., 2019).
Antimicrobial Activity
Salimon et al. (2011) investigated the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound similar to this compound. The study demonstrated significant antimicrobial properties, suggesting potential applications in medical and pharmaceutical fields (Salimon, Salih, & Hussien, 2011).
Inhibition of Blood Platelet Aggregation
A study by Grisar et al. (1976) on derivatives of this compound showed their potential as inhibitors of ADP-induced aggregation of blood platelets. This research suggests possible applications in the treatment or prevention of thrombotic disorders (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Polymer Synthesis
Pandule et al. (2014) synthesized conducting polymers based on derivatives similar to this compound. Their study contributes to the field of material science, particularly in the development of electrically conductive materials (Pandule, Oprea, Bârsan, Weimar, & Persaud, 2014).
Synthesis and Evaluation of Anticancer Agents
Lu et al. (2016) synthesized and evaluated pyrrol-2-yl ethanone derivatives as inhibitors of lactate dehydrogenase and anticancer agents. This study is important in the field of cancer research, exploring new therapeutic avenues (Lu, Weng, Chen, Boison, Xiao, & Gao, 2016).
Synthesis of Antibacterial Agents
Chinnayya et al. (2022) focused on the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives and evaluated their antibacterial activity. Such research is vital in developing new antibacterial drugs (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).
Safety and Hazards
The safety data sheet for “1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding dust formation, wearing protective clothing, and seeking medical attention if adverse effects occur .
Mechanism of Action
Target of Action
1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, also known as IGC0W6LY94, is a volatile aroma compound It’s known to be used as a flavor ingredient, suggesting that its targets could be olfactory receptors .
Mode of Action
As a volatile aroma compound, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific aroma .
Biochemical Pathways
Given its role as an aroma compound, it may influence the olfactory signal transduction pathway .
Pharmacokinetics
As a volatile compound, it is likely to be rapidly absorbed and distributed in the body when inhaled .
Result of Action
As an aroma compound, its primary effect is likely the elicitation of a specific aroma perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and aroma might be affected by temperature and pH . .
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPBLSRFMVHCME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869341 | |
Record name | 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99583-29-6 | |
Record name | 2-Acetyl-1-pyrroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099583296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(3,4-dihydro-2H-pyrrol-2-yl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-1-PYRROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGC0W6LY94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone in the aroma profile of freshly brewed Arabica coffee?
A1: This research identified this compound, which possesses a "nutty-roast odor," as a contributing component to the complex aroma of freshly brewed Arabica coffee for the first time. [] This discovery enhances our understanding of the volatile compounds responsible for the distinct sensory experience of coffee and can be valuable for quality control and the development of new coffee products with tailored aroma profiles.
Q2: How was this compound detected and identified in this study?
A2: The researchers employed a combined approach of Gas Chromatography/Mass Spectrometry (GC/MS) and Gas Chromatography/Olfactometry (GC/O) to analyze the headspace volatiles of freshly brewed Arabica coffee. [] This method allowed for the separation, identification, and sensory evaluation of individual volatile compounds, leading to the detection and characterization of this compound.
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